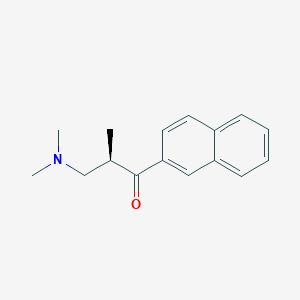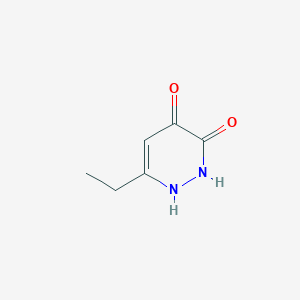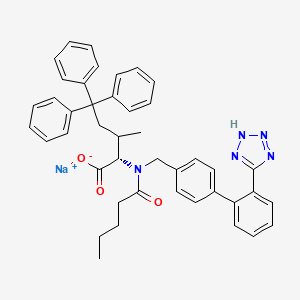
Trityl Valsartan Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trityl Valsartan Sodium Salt:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trityl Valsartan Sodium Salt involves several key steps. One efficient method includes the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole, followed by its Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previously reported syntheses and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trityl Valsartan Sodium Salt undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.
Reduction: The compound can be reduced to remove the trityl group, yielding valsartan.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Trityl cations and valsartan derivatives.
Reduction: Valsartan.
Substitution: Various substituted valsartan derivatives.
Applications De Recherche Scientifique
Chemistry: Trityl Valsartan Sodium Salt is used as a precursor in the synthesis of various valsartan derivatives. The trityl group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Biology: In biological research, this compound is used to study the effects of valsartan on angiotensin II receptors. The compound’s stability and solubility make it suitable for in vitro and in vivo studies.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and heart failure. Its unique properties may offer advantages over existing valsartan formulations.
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations. Its stability and ease of synthesis make it an attractive candidate for large-scale production.
Mécanisme D'action
Trityl Valsartan Sodium Salt exerts its effects by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. The compound also affects the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions.
Comparaison Avec Des Composés Similaires
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Comparison: Trityl Valsartan Sodium Salt is unique due to the presence of the trityl group, which provides additional stability and protection during synthesis. This makes it easier to handle and use in various chemical reactions compared to other angiotensin II receptor antagonists. Additionally, the trityl group can be selectively removed, allowing for the synthesis of various valsartan derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C43H42N5NaO3 |
|---|---|
Poids moléculaire |
699.8 g/mol |
Nom IUPAC |
sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoate |
InChI |
InChI=1S/C43H43N5O3.Na/c1-3-4-24-39(49)48(30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)41-44-46-47-45-41)40(42(50)51)31(2)29-43(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36;/h5-23,25-28,31,40H,3-4,24,29-30H2,1-2H3,(H,50,51)(H,44,45,46,47);/q;+1/p-1/t31?,40-;/m0./s1 |
Clé InChI |
AMJSDUSMQUVJEU-IWPWFDBTSA-M |
SMILES isomérique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


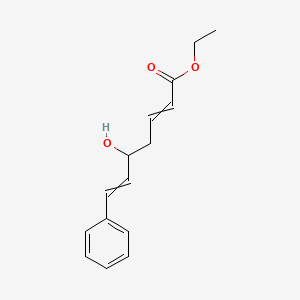
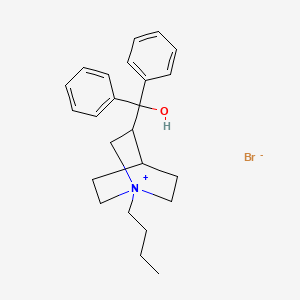
![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)


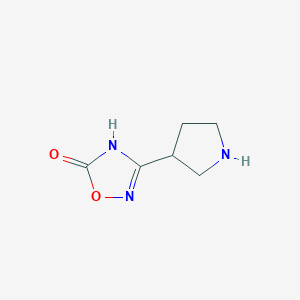

![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)

![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)
